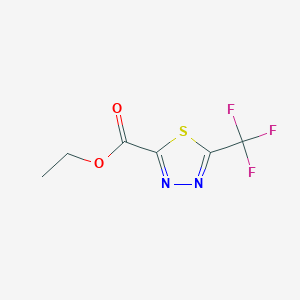

Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2S/c1-2-13-4(12)3-10-11-5(14-3)6(7,8)9/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMUJMJWAUMTRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of ethyl chloroformate with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

Oxidation: Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

Substitution: Amines, alcohols; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed:

Oxidation: Formation of carboxylic acids or sulfoxides.

Reduction: Formation of alcohols or thiols.

Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,3,4-thiadiazole, including Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate, exhibit significant anticancer properties. A study by El-Naggar et al. reported that these compounds inhibited tumor growth in vivo against Ehrlich Ascites Carcinoma cells after 14 days of treatment . The presence of the trifluoromethyl group is believed to enhance the efficacy of these compounds compared to simpler derivatives.

Antimicrobial Properties

Thiadiazole derivatives have demonstrated antimicrobial activities against a range of pathogens. Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate has been noted for its potential as an antibacterial agent . The compound's structural similarities with other effective antimicrobial agents suggest it could be developed further for use in treating bacterial infections.

Anti-inflammatory and Anticonvulsant Effects

The anti-inflammatory properties of thiadiazole derivatives have been documented in various studies. Additionally, some derivatives have shown anticonvulsant activity in animal models . These findings suggest that Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate could be explored for therapeutic applications in managing epilepsy and inflammatory conditions.

Plant Protection Agents

Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate has been identified as a potential candidate for use as a fungicide and insecticide. Its efficacy against pests such as fungi and insects makes it valuable in agricultural settings . Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Comparative Analysis with Other Thiadiazole Derivatives

The following table summarizes the structural features and biological activities of selected thiadiazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | Bromine substitution at position 5 | Antimicrobial and anticancer |

| Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate | Trifluoromethyl group at position 5 | Enhanced anticancer properties |

| Ethyl 5-(phenyl)-1,3,4-thiadiazole-2-carboxylate | Phenyl group at position 5 | Noted for anticonvulsant effects |

Mechanism of Action

The mechanism of action of ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group significantly alters electronic and steric properties compared to other substituents. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group (-CF₃) increases electrophilicity at the thiadiazole core compared to phenyl or alkoxy substituents, enhancing reactivity in nucleophilic substitutions or cross-couplings .

- Lipophilicity: Fluorinated substituents (e.g., 2,4-difluorophenyl) improve membrane permeability, crucial for bioactive molecules, while cyanoimino groups may reduce solubility .

Biological Activity

Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate features a thiadiazole ring with a trifluoromethyl group that enhances its lipophilicity and biological activity. The structure allows for effective interaction with biological targets, contributing to its potential therapeutic applications.

The mechanism of action of this compound involves several pathways:

- Cell Membrane Penetration : The trifluoromethyl group facilitates easy penetration through cell membranes, allowing the compound to reach intracellular targets.

- Enzyme Interaction : The thiadiazole ring can modulate the activity of enzymes and receptors, leading to various biological effects.

- Biological Targeting : It has been shown to interact with specific molecular pathways relevant to antimicrobial and anticancer activities .

Biological Activities

Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. For instance:

- Fungicidal and Bactericidal Effects : Studies have demonstrated that compounds in this class exhibit enhanced fungicidal and bactericidal activities against various pathogens .

- Insecticidal Properties : The compound has been reported to show insecticidal effects, making it useful in agricultural applications .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cytotoxicity : Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate has shown cytotoxic effects against several cancer cell lines. For example:

Case Studies and Research Findings

Several studies have explored the biological activities of ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate:

- Antimicrobial Studies :

-

Cytotoxicity Assessments :

- In vitro tests demonstrated that derivatives including ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate exhibited strong cytotoxicity against multiple cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications to the thiadiazole ring significantly influenced biological activity .

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

A comparative analysis illustrates how ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate stands out among similar compounds:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| Ethyl 1,1,1-trifluoromethanesulfonate | Moderate antimicrobial | Limited anticancer effects |

| 5-(Trifluoromethyl)-2-thiophenecarboxylic acid | Antimicrobial | Effective against specific pathogens |

| Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate | High antimicrobial and anticancer | Significant cytotoxicity across multiple cancer lines |

Q & A

Advanced Research Question

- MTT/Proliferation Assays : Dose-response curves (IC₅₀) on cancer cell lines (e.g., HepG2, MCF-7) .

- Flow Cytometry : Apoptosis quantification via Annexin V/PI staining.

- Western Blotting : Detection of caspase-3/9 activation and Bcl-2 downregulation .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Normalize data using reference drugs (e.g., cisplatin) and validate via orthogonal assays (e.g., clonogenic survival vs. ATP luminescence). Meta-analyses of IC₅₀ values across cell lines (e.g., NCI-60 panel) can identify context-dependent effects .

What strategies enable gram-to-kilogram scale synthesis without compromising purity?

Advanced Research Question

Continuous flow reactors improve reproducibility for Sandmeyer bromination by maintaining precise temperature (20–25°C) and residence time. For Suzuki coupling, replace Pd catalysts with Ni-based systems to reduce costs. Recrystallization in ethanol/water (9:1) achieves >99% purity .

Are there alternative synthetic routes to access structurally diverse thiadiazole derivatives?

Advanced Research Question

Hydrazone intermediates (e.g., ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate) can be condensed with ketones in 2-propanol under reflux to form triazole-thiadiazole hybrids. Microwave-assisted synthesis (100°C, 30 min) reduces reaction times by 70% compared to conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.